(5-Cyclopropylisoxazol-3-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
This compound features a unique hybrid heterocyclic architecture:
- Isoxazole core: A 5-cyclopropyl-substituted isoxazole ring, known for metabolic stability and bioisosteric properties akin to phenyl or pyridyl groups .
- Azetidine linker: A strained four-membered amine ring that enhances conformational rigidity and may improve target binding specificity compared to larger rings like piperidine.
This structure combines pharmacophoric elements common in kinase inhibitors and GPCR modulators, though its specific biological targets remain uncharacterized in public literature.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(11-6-12(22-18-11)9-3-4-9)20-7-10(8-20)15-17-14(19-23-15)13-2-1-5-24-13/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNWURFEPLTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Cyclopropylisoxazol-3-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features distinct functional groups that contribute to its biological activity. The presence of the isoxazole and oxadiazole rings suggests potential interactions with biological targets, such as enzymes and receptors.
Antimicrobial Properties
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies involving similar isoxazole derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Herbicidal Activity
A study focusing on N-benzyl derivatives of 5-cyclopropylisoxazole revealed promising herbicidal activity against specific weed species such as Echinochloa crusgalli and Amaranthus theophrasti. The observed effects included bleaching of leaves, indicating potential for use in agricultural applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with isoxazole moieties often act as inhibitors of key enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of carotenoids in plants .
- Receptor Modulation : The structural features of the compound may allow it to interact with various receptors in biological systems, potentially influencing signaling pathways related to inflammation or cell proliferation.
Study on Isoxazole Derivatives
A detailed investigation into N-benzyl-5-cyclopropyl-isoxazole derivatives demonstrated their herbicidal efficacy. The study reported that these compounds exhibited a significant reduction in weed growth at concentrations as low as 150 g/ha. Furthermore, enzymatic assays indicated that certain derivatives could effectively inhibit HPPD activity, which is crucial for developing new herbicides .
Toxicological Evaluations
Toxicological assessments are essential for understanding the safety profile of the compound. For example, evaluations similar to those conducted on isocycloseram (an isoxazoline insecticide) showed varied toxicity levels across different species, highlighting the importance of comprehensive toxicological studies for new compounds .
Data Summary
Here is a summary table illustrating key findings related to the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below to analogs with shared motifs (Table 1). Data are inferred from literature on analogous systems due to the absence of direct studies on the target molecule.
Table 1: Structural and Functional Comparison
Key Insights:
- Electronic Effects : The thiophene-1,2,4-oxadiazole motif in the target compound may enhance charge-transfer interactions compared to pyridine or pyrimidine analogs, as seen in similar systems .
- Solubility : The cyclopropyl-isoxazole group likely reduces aqueous solubility relative to hydroxy-pyrazole derivatives , necessitating formulation optimization.
- Synthetic Complexity: The azetidine ring introduces synthetic challenges (e.g., ring strain) compared to more common five- or six-membered amines, as noted in azetidine-containing kinase inhibitors .
Q & A
Q. What are the key structural motifs in this compound, and how do they influence synthetic strategies?
The compound features three critical motifs:
- 5-Cyclopropylisoxazole : Enhances metabolic stability and influences lipophilicity.
- Azetidine ring : A strained four-membered ring requiring careful cyclization to avoid side reactions.
- Thiophene-oxadiazole : Provides π-π stacking potential and hydrogen-bonding sites for target interactions. Synthetic Implications :
- The azetidine-oxadiazole core can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ catalysis) .
- The isoxazole-azetidine linkage may involve coupling reagents (e.g., EDC/HOBt) in anhydrous DMF to preserve stereochemistry .
Q. What are effective synthetic routes for this compound, and how are reaction conditions optimized?
A multi-step approach is typical:
- Azetidine-oxadiazole formation : React 3-aminothiophene-2-carboxylic acid with thiosemicarbazide in POCl₃ at 90°C, followed by neutralization to precipitate intermediates .
- Isoxazole coupling : Use a Mitsunobu reaction or nucleophilic substitution to attach the cyclopropylisoxazole moiety to the azetidine nitrogen . Optimization Strategies :
- Yield improvements (60–75%) require strict temperature control (reflux in ethanol/DMF mixtures) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound?
Methodology :
- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., replacing thiophene with phenyl) or azetidine (e.g., pyrrolidine vs. azetidine) .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity . Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| Thiophene → Phenyl (Oxadiazole) | 12 nM | 8.2 |
| Azetidine → Pyrrolidine | 45 nM | 15.6 |
| Data derived from similar compounds in . |
Q. What strategies address stability and solubility challenges in aqueous systems?
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify labile sites (e.g., oxadiazole hydrolysis). Stabilize via formulation as lyophilized salts (e.g., HCl salt) .
- Solubility : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability. LogP optimization via cyclopropylisoxazole substitution can reduce hydrophobicity .
Q. How can contradictions in biological activity data across studies be resolved?
Root Cause Analysis :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Cellular context : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects . Validation : Cross-validate findings with orthogonal methods (e.g., Western blot for target inhibition after SPR screening) .
Q. What computational methods predict pharmacokinetic properties and target interactions?
- ADMET Prediction : Tools like SwissADME calculate bioavailability scores and blood-brain barrier penetration .
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721) should show hydrogen bonding with the oxadiazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
